2,3,6-Trifluoro-5-nitropyridin-4-amine
Overview
Description
2,3,6-Trifluoro-5-nitropyridin-4-amine is a chemical compound with the molecular formula C₅H₂F₃N₃O₂ and a molecular weight of 193.083 g/mol . This compound is characterized by the presence of three fluorine atoms, one nitro group, and one amino group attached to a pyridine ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2,3,6-Trifluoro-5-nitropyridin-4-amine typically involves the nitration of 2,3,6-trifluoropyridine followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a suitable catalyst for reduction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3,6-Trifluoro-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6-Trifluoro-5-nitropyridin-4-amine is used in scientific research for various applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the nitro and amino groups contribute to its reactivity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,3,6-Trifluoro-5-nitropyridin-4-amine can be compared with other similar compounds, such as:
- 2,3,5-Trifluoro-6-nitropyridin-4-amine
- 2,3,6-Trifluoro-4-nitropyridine
- 2,3,6-Trifluoro-5-aminopyridine
These compounds share similar structural features but differ in the position and number of functional groups, which can affect their chemical properties and applications. The unique combination of fluorine, nitro, and amino groups in this compound makes it particularly useful for specific research and industrial purposes .
Properties
IUPAC Name |
2,3,6-trifluoro-5-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKTYBVXGSDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624356 | |
Record name | 2,3,6-Trifluoro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-88-8 | |
Record name | 2,3,6-Trifluoro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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